molecular formula C10H20N2S B8517720 N-tert-Butyl-N-cyclopentylthiourea CAS No. 70498-31-6

N-tert-Butyl-N-cyclopentylthiourea

Cat. No.: B8517720
CAS No.: 70498-31-6
M. Wt: 200.35 g/mol
InChI Key: ILSWVYWNSURALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-N-cyclopentylthiourea is a thiourea derivative characterized by a tert-butyl group and a cyclopentyl group attached to the thiourea core (N-CS-N). Thiourea derivatives are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry due to their ability to act as ligands, inhibitors, or intermediates.

Properties

CAS No.

70498-31-6

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-tert-butyl-1-cyclopentylthiourea

InChI

InChI=1S/C10H20N2S/c1-10(2,3)12(9(11)13)8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,11,13)

InChI Key

ILSWVYWNSURALO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1CCCC1)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key parameters of N-tert-Butyl-N-cyclopentylthiourea and its structural analogs based on the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Applications/Notes
N-(tert-Butyl)thiourea C₅H₁₂N₂S tert-butyl 132.23 172–176 97 Research use (RUO)
1-tert-Butyl-3-phenylthiourea C₁₁H₁₆N₂S tert-butyl, phenyl 208.32 Not reported Not specified Synthesis intermediate
This compound Not reported tert-butyl, cyclopentyl Estimated ~196–210* Not reported Not specified Hypothesized use in catalysis or drug design

*Estimated based on cyclopentyl group’s contribution (~84 g/mol).

Key Observations :

  • The cyclopentyl group in the target compound introduces a saturated cyclic structure, which may improve solubility in non-polar solvents compared to the phenyl group in 1-tert-Butyl-3-phenylthiourea . N-(tert-Butyl)thiourea, lacking a second bulky substituent, has a lower molecular weight and higher purity (97%), making it suitable for standardized research applications .
  • Thermal Properties :
    • The melting point of N-(tert-Butyl)thiourea (172–176°C) suggests moderate thermal stability, typical of thioureas with alkyl substituents . Data for the cyclopentyl and phenyl analogs are lacking but could vary due to differences in molecular symmetry and intermolecular forces.

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